4-Chloro-2-(2,5-dichlorophenoxy)aniline

Beschreibung

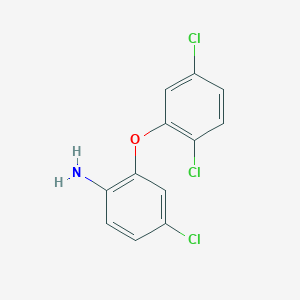

4-Chloro-2-(2,5-dichlorophenoxy)aniline (CAS: 72405-10-8) is a halogenated aromatic amine featuring a central aniline core substituted with a 2,5-dichlorophenoxy group at the 2-position and a chlorine atom at the 4-position. This compound is structurally characterized by its three chlorine substituents, which confer distinct electronic and steric properties. It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, as evidenced by its inclusion in patent applications for drug discovery . Its electrochemical behavior and reactivity in nucleophilic substitution reactions have been studied, particularly in the context of forming sulfonamide derivatives .

Eigenschaften

IUPAC Name |

4-chloro-2-(2,5-dichlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYQILCMAMITMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)aniline typically involves the reaction of 2,5-dichlorophenol with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(2,5-dichlorophenoxy)aniline may involve more efficient and scalable methods. One such method is the catalytic reduction of 4-chloro-2,5-dichloronitrobenzene using hydrogen in the presence of a platinum on carbon catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(2,5-dichlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted anilines with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(2,5-dichlorophenoxy)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in pharmaceuticals.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(2,5-dichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare 4-chloro-2-(2,5-dichlorophenoxy)aniline with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

Key structural analogs include:

Physicochemical Properties

- Polarity: The 2,5-dichlorophenoxy group in the target compound increases hydrophobicity compared to methoxy-substituted analogs like 4-chloro-2,5-dimethoxyaniline .

- FTIR Signatures: Primary amines (e.g., 4-chloro-2-(2,5-dichlorophenoxy)aniline) exhibit dual N–H stretching bands (~3483 and 3381 cm⁻¹), whereas secondary amines (e.g., sulfonamide derivatives) show a single band near 3248 cm⁻¹ .

Industrial and Pharmacological Relevance

- Pharmaceutical Intermediates : The target compound is used in kinase inhibitor synthesis , while 4-chloro-2,5-dimethoxyaniline is a precursor for antimalarial agents .

- Agrochemicals: Analogs like 5-chloro-2-(2,4-dichlorophenoxy)aniline are explored as herbicides due to their structural resemblance to phenoxyacetic acid derivatives .

Biologische Aktivität

4-Chloro-2-(2,5-dichlorophenoxy)aniline is a compound of significant interest in the field of medicinal chemistry and environmental science. Its biological activity has been investigated for various applications, including its potential as an antimicrobial agent and its effects on human health. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₂H₈Cl₃N

- Molecular Weight : 276.55 g/mol

- IUPAC Name : 4-Chloro-2-(2,5-dichlorophenoxy)aniline

Antimicrobial Properties

Research indicates that 4-Chloro-2-(2,5-dichlorophenoxy)aniline exhibits antimicrobial activity against various bacterial strains. In a study assessing its effectiveness against common pathogens, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

Investigations into the anticancer properties of 4-Chloro-2-(2,5-dichlorophenoxy)aniline have shown promising results. In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells.

- Mechanism of Action : The compound appears to exert its effects through the activation of caspase pathways, leading to programmed cell death. This mechanism was confirmed by flow cytometry and Western blot analyses showing increased levels of cleaved caspases in treated cells.

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety profile of 4-Chloro-2-(2,5-dichlorophenoxy)aniline. Animal studies indicate potential neurotoxic effects at high doses, with symptoms including behavioral changes and motor dysfunction.

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 10 | No significant effects observed |

| 50 | Mild behavioral changes |

| 100 | Severe motor dysfunction and lethargy |

Environmental Impact

As a chlorinated compound, 4-Chloro-2-(2,5-dichlorophenoxy)aniline has been studied for its environmental persistence and potential toxicity to aquatic organisms. Ecotoxicological studies reveal that it can adversely affect non-target species, raising concerns about its use in agricultural applications.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Molecules highlighted the effectiveness of 4-Chloro-2-(2,5-dichlorophenoxy)aniline against multidrug-resistant bacterial strains. The research involved testing various concentrations and found that even low concentrations could inhibit biofilm formation. -

Case Study on Cancer Cell Line Testing :

Research conducted at a leading university explored the compound's effects on human breast cancer cell lines (MCF-7). The study reported a dose-dependent increase in apoptosis markers following treatment with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.